Cas no 55347-03-0 (3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol)

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is a fluorinated pyrazole derivative with notable chemical properties due to its trifluoromethylphenyl substituent. This compound exhibits enhanced stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group contributes to improved metabolic resistance and bioavailability, while the pyrazole core offers versatility in synthetic applications. Its structural features are advantageous for developing bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. The compound's well-defined reactivity profile allows for precise functionalization, supporting its use in targeted drug discovery and material science applications.
3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol structure
55347-03-0 structure
Product name:3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol
CAS No:55347-03-0
MF:C11H9F3N2O
MW:242.197172880173
CID:6785511
PubChem ID:1093009

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • STK350646
    • SCHEMBL4338425
    • 3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol
    • SR-01000365956-1
    • 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol
    • 302582-47-4
    • AKOS000313220
    • ZOZBHANUXDXBIN-UHFFFAOYSA-N
    • 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
    • SCHEMBL5310598
    • IMRSZPUONDXNAB-UHFFFAOYSA-N
    • 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
    • STK400011
    • HMS1397C13
    • SR-01000365956
    • 5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-ol
    • Enamine_001113
    • 55347-03-0
    • AKOS000312954
    • 5-Methyl-2-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one
    • Inchi: 1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-6,15H,1H3
    • InChI Key: ZOZBHANUXDXBIN-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)N1C(C=C(C)N1)=O)(F)F

Computed Properties

  • Exact Mass: 242.06669740g/mol
  • Monoisotopic Mass: 242.06669740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 32.3Ų

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618665-100mg
5-Methyl-2-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one
55347-03-0 98%
100mg
¥773.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618665-250mg
5-Methyl-2-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one
55347-03-0 98%
250mg
¥1038.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618665-1g
5-Methyl-2-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one
55347-03-0 98%
1g
¥1335.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618665-500mg
5-Methyl-2-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one
55347-03-0 98%
500mg
¥1449.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618665-2g
5-Methyl-2-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one
55347-03-0 98%
2g
¥2446.00 2024-05-09

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol Related Literature

Additional information on 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol

3-Methyl-1-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazol-5-Ol (CAS No 55347-03-0): A Comprehensive Overview

The compound 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol (CAS No 55347-03-0) is a structurally unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of a trifluoromethyl group at the para position of the phenyl ring and a hydroxyl group at the 5-position of the pyrazole ring imparts distinctive electronic and steric properties to this molecule.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The trifluoromethyl group is known to enhance lipophilicity and improve drug-like properties, making this compound an attractive candidate for further exploration in medicinal chemistry. Researchers have also investigated the synthesis pathways of this compound, with a focus on optimizing reaction conditions to achieve higher yields and better purity.

In terms of its physical properties, CAS No 55347-03-0 exhibits a melting point of approximately 220°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for use in various organic synthesis reactions, including Suzuki couplings and other cross-coupling methodologies. The compound's stability under different pH conditions has also been studied, with findings indicating moderate stability in both acidic and basic environments.

The biological activity of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol has been a focal point of recent research efforts. In vitro assays have demonstrated its potential as an inhibitor of several key enzymes involved in metabolic pathways, suggesting its role in the development of novel therapeutic agents. Additionally, preliminary pharmacokinetic studies indicate favorable absorption profiles, which further underscore its potential as a lead compound in drug development.

From a synthetic perspective, the preparation of this compound involves a multi-step process that typically begins with the synthesis of the pyrazole core. One common approach involves the condensation of β-keto esters with hydrazines or their derivatives, followed by subsequent functionalization to introduce the trifluoromethyl phenyl group. Researchers have also explored alternative methods, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to streamline the production process and enhance efficiency.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on CAS No 55347-03-0. These studies have provided insights into its electronic structure, reactivity, and potential interactions with biological targets. For instance, density functional theory (DFT) calculations have revealed that the hydroxyl group plays a critical role in stabilizing certain transition states during enzymatic catalysis, while the trifluoromethyl group contributes significantly to the molecule's overall hydrophobicity.

In conclusion, 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol (CAS No 55347-03-0) is a versatile compound with promising applications in both academic research and industrial settings. Its unique structure, combined with favorable physical and chemical properties, positions it as a valuable tool in the development of new materials and pharmaceuticals. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing our understanding of pyrazole chemistry and its practical applications.

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